![molecular formula C10H10BrN5NaO6PS B1146054 Sp-8-Br-cGMPS CAS No. 153660-03-8](/img/structure/B1146054.png)
Sp-8-Br-cGMPS
Overview
Description
Sp-8-Br-cGMPS is an analogue of the parent compound cyclic GMP. The hydrogen in position 8 of the nucleobase is replaced by bromine and the axial one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur . It is an activator of protein kinase G I α and protein kinase A and has a resistant effect against cyclic nucleotide phosphodiesterases .
Synthesis Analysis
The synthesis of Sp-8-Br-cGMPS involves the modification of the parent compound cyclic GMP. The hydrogen in position 8 of the nucleobase is replaced by bromine and the axial one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur .Molecular Structure Analysis
Sp-8-Br-cGMPS is a nucleoside 3’,5’-cyclic phosphorothioate having 8-bromoguanine as the nucleobase .Chemical Reactions Analysis
Sp-8-Br-cGMPS is a combination of the PDE-resistant protein kinase G activator Sp-cGMPS with the widely used 8-bromo cyclic GMP, resulting in a membrane permeant cyclic GMP agonist which is not metabolized by mammalian cyclic nucleotide phosphodiesterases .Physical And Chemical Properties Analysis
Sp-8-Br-cGMPS is readily soluble in water or buffer . It is a combination of the PDE-resistant protein kinase G activator Sp-cGMPS with the widely used 8-bromo cyclic GMP, resulting in a membrane permeant cyclic GMP agonist which is not metabolized by mammalian cyclic nucleotide phosphodiesterases .Scientific Research Applications
cGMP Agonist
Sp-8-Br-cGMPS is a cell-permeable, phosphodiesterase-resistant cGMP agonist . This means it can increase the activity of cGMP, a molecule that plays a crucial role in many biological processes, including the regulation of ion channels and the modulation of smooth muscle relaxation.
Activation of PKA and PKG
This compound activates Protein Kinase A (PKA) and Protein Kinase G (PKG) with similar potency . These kinases are key players in many cellular processes, including metabolism, transcription, cell cycle progression, and cell differentiation.
Lipophilic and Membrane Permeant
Sp-8-Br-cGMPS is much more lipophilic and membrane permeant as compared to cyclic GMP . This property allows it to easily cross cell membranes, making it a useful tool in cellular studies.
Inhibitor of Retinal cGMP-Gated Ion Channels
Sp-8-Br-cGMPS is known to inhibit the retinal cGMP-gated ion channels . This makes it a valuable tool in the study of visual signal transduction and related disorders.
Metabolic Stability
Due to its phosphorothioate modification, Sp-8-Br-cGMPS exhibits metabolic stability towards cyclic nucleotide-responsive phosphodiesterases . This means it is resistant to degradation, which can be advantageous in long-term experiments.
Potential Inhibitor of Phosphodiesterase Type V
The compound could be a reasonable good inhibitor of phosphodiesterase type V . This enzyme is involved in the breakdown of cGMP, a molecule that plays a crucial role in many biological processes. Therefore, Sp-8-Br-cGMPS could be used in studies related to these processes.
Mechanism of Action
Target of Action
Sp-8-Br-cGMPS is a potent, selective activator of cGMP-dependent protein kinases (PKG) . It also inhibits the retinal cGMP-gated ion channel . These targets play crucial roles in various cellular processes, including signal transduction and ion transport.
Mode of Action
Sp-8-Br-cGMPS interacts with its targets by mimicking the natural signal molecule cyclic GMP . It activates PKG Iα and Iß with similar activation constants . It inhibits the retinal cgmp-gated ion channel, thus discriminating between both receptors .
Biochemical Pathways
The activation of PKG by Sp-8-Br-cGMPS can lead to various downstream effects, depending on the specific cellular context. For instance, it can modulate the activity of other proteins through phosphorylation, influencing various biochemical pathways .
Pharmacokinetics
Sp-8-Br-cGMPS exhibits high lipophilicity and good membrane permeability, while still being soluble in aqueous solvents . This property enhances its bioavailability, allowing it to effectively reach and interact with its targets.
Result of Action
The activation of PKG and inhibition of the retinal cGMP-gated ion channel by Sp-8-Br-cGMPS can lead to various molecular and cellular effects. For instance, it can influence signal transduction processes, modulate ion transport, and potentially interfere with many cell regulation processes .
Action Environment
Sp-8-Br-cGMPS is chemically stable under conditions of biological systems and media . For instance, its lipophilicity and membrane permeability can be affected by the lipid composition of cell membranes. Additionally, its stability and action can be influenced by the pH and temperature of its environment .
Safety and Hazards
Future Directions
A novel strategy, based on cGMP analogues with opposing actions on CNG channels, enables the selective modulation of either rod or cone photoreceptor activity. The combined treatment with the weak rod-selective CNG-channel inhibitor (Rp-8-Br-PET-cGMPS) and the cone-selective CNG-channel activator (8-pCPT-cGMP) essentially normalized rod CNG-channel function while preserving cone functionality at physiological and pathological cGMP levels .
properties
IUPAC Name |
sodium;2-amino-8-bromo-9-[(6R)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2?,4?,5?,8-,23?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTSSROWUAICIL-YKHKOMLCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849601 | |
Record name | Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sp-8-Br-cGMPS | |
CAS RN |
153660-03-8 | |
Record name | Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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